molecular formula C22H16FN7O2S B10788506 Dalmelitinib CAS No. 1637658-98-0

Dalmelitinib

Cat. No.: B10788506
CAS No.: 1637658-98-0
M. Wt: 461.5 g/mol
InChI Key: MFEXYTURXUZOID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dalmelitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for this compound are also proprietary and not publicly disclosed. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dalmelitinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Dalmelitinib has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: Another c-Met inhibitor used in cancer research.

    Cabozantinib: A multi-kinase inhibitor that targets c-Met among other kinases.

    Tepotinib: A selective c-Met inhibitor used in cancer therapy.

Uniqueness of Dalmelitinib

This compound is unique due to its high selectivity and potency as a c-Met kinase inhibitor. Its ability to induce phosphorylation of MET and inhibit phosphorylation of AKT and ERK distinguishes it from other similar compounds .

Properties

CAS No.

1637658-98-0

Molecular Formula

C22H16FN7O2S

Molecular Weight

461.5 g/mol

IUPAC Name

9-[[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one

InChI

InChI=1S/C22H16FN7O2S/c1-28-9-13(7-25-28)12-5-16(23)21-26-27-22(30(21)10-12)33-14-3-4-17-15(6-14)20-18(8-24-17)29(2)19(31)11-32-20/h3-10H,11H2,1-2H3

InChI Key

MFEXYTURXUZOID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NN=C3SC4=CC5=C6C(=CN=C5C=C4)N(C(=O)CO6)C)C(=C2)F

Origin of Product

United States

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